BenchChemオンラインストアへようこそ!

1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide

Pharmaceutical salt selection Preformulation Solid-state chemistry

1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide (CAS free base 67469-03-8; synonym 5-acetyl-2-aminobenzimidazole hydrobromide) is a disubstituted benzimidazole derivative bearing a 2-amino group and a 5-acetyl group, presented as the hydrobromide salt. The free base has a molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol, calculated LogP of approximately 1.93, polar surface area (PSA) of 71.77 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B13467140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N=C(N2)N.Br
InChIInChI=1S/C9H9N3O.BrH/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7;/h2-4H,1H3,(H3,10,11,12);1H
InChIKeyZXGRFUSYXITMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one Hydrobromide: Core Identity, Physicochemical Profile, and Procurement Decision Context


1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide (CAS free base 67469-03-8; synonym 5-acetyl-2-aminobenzimidazole hydrobromide) is a disubstituted benzimidazole derivative bearing a 2-amino group and a 5-acetyl group, presented as the hydrobromide salt. The free base has a molecular formula C₉H₉N₃O, molecular weight 175.19 g/mol, calculated LogP of approximately 1.93, polar surface area (PSA) of 71.77 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond . The hydrobromide salt form is employed to enhance aqueous solubility and solid-state handling relative to the neutral free base, a strategy well-established for benzimidazole-derived building blocks and screening compounds [1].

Why 1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one Hydrobromide Cannot Be Replaced by Simple Benzimidazole Analogs: The Case for Dual Functional-Group Precision


Benzimidazole is a privileged scaffold in medicinal chemistry, yet small variations in substitution pattern produce large differences in biological target engagement, physicochemical properties, and synthetic reactivity. 2-Aminobenzimidazole alone (lacking the 5-acetyl group) has a LogP of approximately 0.78 and exhibits only a single nucleophilic handle [1], while 5-acetylbenzimidazole (lacking the 2-amino group) has reduced hydrogen-bonding capacity and loses the metal-chelating 2-amino pharmacophore critical for cholinesterase and kinase inhibition [2]. Replacing the hydrobromide salt with the free base alters solubility, dissolution rate, and long-term solid-state stability, potentially compromising reproducibility in biological assays [3]. The specific combination of 2-amino, 5-acetyl, and hydrobromide counterion is therefore not interchangeable with any single-feature analog.

Quantitative Differentiation Evidence for 1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one Hydrobromide Against Closest Analogs


Hydrobromide Salt vs. Free Base: Aqueous Solubility and Solid-State Stability Advantage

The hydrobromide salt of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one provides a quantifiable solubility advantage over the free base form. Salt formation is the most common and effective method of increasing aqueous solubility of basic drugs [1]. For benzimidazole derivatives, hydrobromide salt formation typically yields a 3- to 5-fold enhancement in aqueous solubility versus the corresponding free base, driven by improved ionization and lattice-energy reduction [2]. Additionally, hydrobromide salts of benzimidazoles generally exhibit lower hygroscopicity than the corresponding hydrochloride salts, translating to superior solid-state stability during storage and handling [2].

Pharmaceutical salt selection Preformulation Solid-state chemistry Solubility enhancement

5-Acetyl Substituent: Antiviral Activity Differentiation from 5-Unsubstituted Benzimidazoles

The 5-acetyl group on the benzimidazole core is a critical determinant of antiviral activity against Flaviviridae family viruses. Vitale et al. (2012) demonstrated that a series of 5-acetyl-2-arylbenzimidazoles exhibit potent activity against bovine viral diarrhea virus (BVDV), with EC₅₀ values ranging from 0.8 to 8.0 μM [1]. The most potent compound in that series (compound 31) showed an EC₅₀ of 0.80 μM and a selectivity index (SI = CC₅₀/EC₅₀) exceeding 100. The same compound displayed an EC₅₀ of 1.11 μM in an HCV replicon assay with an SI of 100 [1]. In contrast, the 5-unsubstituted 2-phenylbenzimidazole analogs tested alongside showed substantially weaker or no antiviral activity, establishing that the 5-acetyl group is essential for antiviral potency within this chemotype [1]. The target compound, bearing both the 5-acetyl group and a 2-amino substituent, combines structural features independently associated with antiviral (5-acetyl) and enzyme-inhibitory (2-amino) pharmacology.

Antiviral Flaviviridae BVDV inhibition HCV replicon Benzimidazole SAR

2-Amino Substituent: Cholinesterase Inhibition and BuChE Selectivity Over 2-Unsubstituted Benzimidazoles

The 2-amino group on the benzimidazole scaffold confers nanomolar inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Zhu et al. (2013) reported that substituted 2-aminobenzimidazole derivatives inhibit AChE with IC₅₀ values in the nanomolar range; one representative compound from the series showed an AChE IC₅₀ of 268 nM [1]. Critically, compounds 9, 12, and 13 in the same series were found to be >25-fold more selective for BuChE than for AChE [2][3]. In comparison, 2-unsubstituted benzimidazoles lack this activity, as the 2-amino group provides essential hydrogen-bonding interactions with the catalytic triad and peripheral anionic site of cholinesterases [1]. The target compound, featuring the 2-amino group, is thus a candidate for cholinesterase-targeted screening where 2-H or 2-alkyl benzimidazole analogs would be inactive.

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase Benzimidazole SAR

Lipophilicity Differentiation: LogP Shift from 2-Aminobenzimidazole (Δ LogP ≈ +0.8 to +1.2) Enhances Membrane Permeability Predictions

The introduction of the 5-acetyl group onto the 2-aminobenzimidazole core produces a substantial increase in calculated lipophilicity. The target compound (free base) has a calculated LogP of approximately 1.93 , whereas the parent 2-aminobenzimidazole has a reported LogP ranging from 0.78 to 1.16 depending on the prediction algorithm used [1]. This ΔLogP of +0.77 to +1.15 represents a significant shift toward the optimal lipophilicity range for passive membrane permeability (LogP 1–3) and CNS drug-likeness [2]. The increase is attributable to the methyl ketone group at position 5, which adds lipophilic surface area without introducing additional rotatable bonds or excessive molecular weight (MW increase from 133 to 175 Da). By comparison, 5-unsubstituted 2-aminobenzimidazole (LogP ≈ 0.78) falls below the lower bound typically associated with favorable passive permeability, making the 5-acetyl derivative the preferred choice for cell-based assays requiring compound entry.

Physicochemical profiling LogP Membrane permeability ADMET Benzimidazole optimization

Dual Reactive Handles: Orthogonal Synthetic Utility of 2-Amino and 5-Acetyl Groups for Library Synthesis

The coexistence of a nucleophilic 2-amino group and an electrophilic 5-acetyl carbonyl on the same benzimidazole scaffold enables orthogonal derivatization strategies that are impossible with mono-functional analogs. The 2-amino group can undergo N-acylation, N-alkylation, reductive amination, or diazotization, while the 5-acetyl group can independently participate in Claisen-Schmidt condensations, hydrazone/oxime formation, Wittig reactions, or enolate alkylation [1][2]. By comparison, 2-aminobenzimidazole (lacking the 5-acetyl group) offers only amino-directed chemistry, while 5-acetylbenzimidazole (lacking the 2-amino group) provides only carbonyl-directed chemistry and lacks the metal-coordinating 2-amino pharmacophore. Patent literature explicitly describes 2-amino-5(6)-propionylbenzimidazole (the propionyl analog) as a key intermediate for preparing N-substituted antiviral benzimidazoles, demonstrating the practical utility of the dual-functionality motif [3].

Parallel synthesis Chemical biology Benzimidazole derivatization Building block Medicinal chemistry

High-Impact Application Scenarios for 1-(2-Amino-1H-1,3-benzodiazol-5-yl)ethan-1-one Hydrobromide Based on Quantitative Differentiation Evidence


Flaviviridae Antiviral Lead Optimization Starting Point

The 5-acetyl group on the benzimidazole core is a validated pharmacophore for BVDV and HCV inhibition, with 5-acetyl-2-arylbenzimidazole analogs achieving EC₅₀ values as low as 0.80 μM and selectivity indices exceeding 100 [1]. The target compound provides this critical 5-acetyl functionality together with a 2-amino group that can be independently derivatized to explore N-acyl, N-alkyl, or N-aryl extensions, enabling systematic SAR exploration around the 2-position while retaining the antiviral 5-acetyl motif. This compound is therefore suited as a starting scaffold for medicinal chemistry programs targeting Flaviviridae family viruses.

Cholinesterase Inhibitor Screening for Neurodegenerative Disease Research

2-Aminobenzimidazole derivatives have demonstrated nanomolar AChE inhibition (IC₅₀ ~268 nM) and pronounced BuChE selectivity (>25-fold for optimized analogs) [2][3]. The target compound retains the essential 2-amino pharmacophore while the 5-acetyl group provides a synthetic handle for further elaboration. This dual functionality enables the preparation of focused libraries to probe cholinesterase subtype selectivity, a key consideration in Alzheimer's disease drug discovery where BuChE-selective inhibitors are of growing interest.

Bioconjugation and Chemical Probe Synthesis via Orthogonal Functionalization

The presence of two orthogonal reactive centers (2-NH₂ and 5-COCH₃) on a single, low-molecular-weight scaffold (MW 175 Da free base) enables sequential bioconjugation strategies. The 2-amino group can be acylated with a linker or fluorophore, while the 5-acetyl group can independently form hydrazone or oxime conjugates with complementary payloads [4]. This is not possible with mono-functional benzimidazole analogs, which require additional synthetic steps to introduce a second attachment point.

Physicochemical Property Benchmarking in ADMET Screening Cascades

The target compound occupies a favorable LogP window (~1.93) compared to both the more hydrophilic parent 2-aminobenzimidazole (LogP ~0.78) and more lipophilic di-substituted benzimidazoles. Its moderate molecular weight (175 Da), low rotatable bond count (1), and balanced PSA (71.77 Ų) make it a useful reference compound for calibrating in vitro permeability and metabolic stability assays within benzimidazole-focused screening cascades.

Quote Request

Request a Quote for 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.